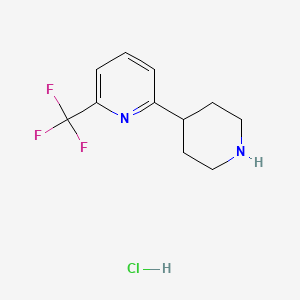

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride

Descripción

Key Identifiers:

The trifluoromethyl group introduces strong electron-withdrawing effects, altering the pyridine ring’s electron density and influencing intermolecular interactions. Piperidine’s chair conformation contributes to steric effects, enabling selective binding to biological targets.

Historical Context in Organofluorine Chemistry

Organofluorine chemistry emerged in the late 19th century with Swarts’ halogen-exchange reactions, which converted benzotrichloride to trifluoromethylated aromatics using antimony trifluoride. The development of this compound builds on two key advancements:

- Nucleophilic Trifluoromethylation : Gottlieb’s 1936 method enabled direct substitution of chlorine with fluorine using potassium fluoride, later adapted for pyridine derivatives.

- Radical-Based Approaches : Langlois’ trifluoromethyl radical (- CF₃) generation in the 1990s allowed direct C-H functionalization of heterocycles, bypassing pre-functionalized substrates.

A 2021 patent (CN102249990B) demonstrated a modern synthesis route for related trifluoromethylpyridines using stabilized butyllithium intermediates at -20°C to 10°C, improving yields by reducing side reactions. This method’s scalability reflects industrial demands for trifluoromethylated building blocks in drug discovery.

Significance in Trifluoromethylated Heterocyclic Research

Trifluoromethylpyridines (TFMPs) exhibit enhanced metabolic stability and membrane permeability compared to non-fluorinated analogs, making them critical in agrochemical and pharmaceutical design. The trifluoromethyl group’s lipophilicity (π-hydrophobic parameter = 0.88) improves bioavailability, while its electronegativity modulates target binding.

Research Applications:

- Kinase Inhibition : The piperidine moiety acts as a hydrogen bond acceptor, enabling interactions with ATP-binding pockets in kinases.

- Neurotransmitter Modulation : Pyridine’s nitrogen and piperidine’s basic amine mimic natural ligands in GABAergic and dopaminergic systems.

- Agrochemical Development : Over 20 TFMP-derived pesticides, including picoxystrobin, leverage the compound’s resistance to oxidative degradation.

Recent studies highlight the compound’s role in synthesizing covalent inhibitors via its pyridine nitrogen, which can anchor electrophilic warheads to target proteins. Its dual functionality—combining a rigid aromatic core with a flexible piperidine ring—enables diverse derivatization strategies, as evidenced by its use in fragment-based drug discovery campaigns.

Propiedades

IUPAC Name |

2-piperidin-4-yl-6-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2.ClH/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8;/h1-3,8,15H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLVCLCPJMRJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=CC=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis generally involves three key steps:

- Construction or functionalization of the pyridine ring bearing the trifluoromethyl group at the 6-position.

- Introduction of the piperidin-4-yl substituent at the 2-position of the pyridine ring.

- Conversion to the hydrochloride salt to improve stability and handling.

Preparation of the Pyridine Core with Trifluoromethyl Substitution

2.1 Reductive Cyclization Approach for Trifluoromethylpyridines

A recent method involves the NH4I/Na2S2O4-mediated reductive cyclization of O-acyl oximes with hexafluoroacetylacetone to afford 4,6-bis(trifluoromethyl)pyridines with high regioselectivity and good yields (up to 69%). Although this method targets bis(trifluoromethyl) substitution, it demonstrates effective introduction of trifluoromethyl groups on the pyridine ring, which could be adapted for monosubstituted derivatives.

2.2 Functionalization via Bromination and Coupling

Starting from 2-methylpyrimidine or related pyridine derivatives, bromination at the 5-position (equivalent to 6-position in pyridine numbering) followed by coupling reactions enables the introduction of substituents including trifluoromethyl groups or piperidinyl moieties.

Introduction of the Piperidin-4-yl Group

3.1 Hydrogenation of Unsaturated Piperidine Precursors

One efficient route to 2-(piperidin-4-yl) substituted pyridines involves the synthesis of an unsaturated piperidine intermediate followed by catalytic hydrogenation and subsequent salt formation. For example, α-trifluoroaminodienes are converted through allylation and cyclization steps to unsaturated piperidines, which upon Pd/C-catalyzed hydrogenation yield the saturated piperidin-4-yl derivatives. Treatment with hydrochloric acid affords the hydrochloride salt quantitatively.

3.2 Cross-Coupling of Brominated Intermediates with Piperidine Derivatives

Another approach involves hydroboration of 1-Boc-4-methylenepiperidine with 9-BBN followed by palladium-catalyzed cross-coupling with brominated trifluoromethylpyridine intermediates. The resulting benzylpiperidine scaffolds are deprotected using HCl in dioxane to yield the piperidine hydrochloride salts. This method allows for modular assembly and structural diversification.

Representative Preparation Procedure (Literature-Based Example)

Key Research Findings and Considerations

The use of catalytic hydrogenation (Pd/C) is a common and effective method to convert unsaturated piperidine intermediates to saturated piperidin-4-yl derivatives, facilitating subsequent salt formation.

Hydroboration followed by palladium-catalyzed cross-coupling provides a versatile route to assemble the piperidinyl-pyridine framework with trifluoromethyl substitution, allowing for structural diversity and functional group tolerance.

The trifluoromethyl group can be introduced either early in the synthesis via functionalized starting materials or through selective bromination and coupling strategies.

Formation of the hydrochloride salt improves compound stability and is typically achieved by treatment with hydrochloric acid in suitable solvents such as dioxane or ethanol.

Summary Table of Preparation Methods

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Bromination + Coupling + Hydrogenation | Brominate pyridine/pyrimidine → Couple with piperidine derivative → Hydrogenate → Salt formation | Straightforward, scalable, uses accessible reagents | Requires control of bromination regioselectivity |

| NH4I/Na2S2O4 Reductive Cyclization | Reductive cyclization of oximes with hexafluoroacetylacetone | High regioselectivity, good yields, modular | More suitable for bis(trifluoromethyl) derivatives, may need adaptation |

| Hydroboration + Pd-Catalyzed Cross-Coupling | Hydroborate piperidine alkene → Pd-catalyzed coupling with brominated pyridine → Deprotection → Salt formation | Allows structural diversity, mild conditions | Multi-step, requires palladium catalyst |

Análisis De Reacciones Químicas

Types of Reactions

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Piperidine in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of various substituted pyridine or piperidine derivatives.

Aplicaciones Científicas De Investigación

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Substituents

The substitution pattern on the pyridine ring significantly impacts physicochemical and biological properties. For example:

- 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine hydrochloride (CAS: 1215206-29-3, ) replaces the piperidine group with an imidazole ring. Imidazole’s lower basicity (pKa ~7) compared to piperidine (pKa ~11) reduces water solubility in neutral conditions but may improve membrane permeability.

- 2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine () introduces a sulfonyl group and fused imidazole ring, enhancing electron-withdrawing effects and rigidity. Such modifications are common in kinase inhibitors to improve target binding .

Impact of Trifluoromethyl Group Positioning

The trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring is critical for:

- Metabolic stability : The -CF₃ group resists oxidative degradation, prolonging half-life.

- Lipophilicity: Increases logP, enhancing blood-brain barrier penetration in neuroactive compounds.

Salt Forms and Physicochemical Properties

The hydrochloride salt of 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine offers superior aqueous solubility compared to free bases. For instance:

- Free base form : Likely exhibits lower solubility (e.g., <1 mg/mL in water) due to the basic piperidine group.

- Hydrochloride salt : Ionization increases solubility (>10 mg/mL), facilitating formulation in injectables or oral tablets.

Data Tables

Table 1: Structural and Commercial Comparison of Selected Analogs

Table 2: Hypothesized Property Differences

| Property | 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine HCl | 2-(Imidazol-1-yl) Analog | 3-Ethylsulfonyl Analog |

|---|---|---|---|

| Water Solubility | High (HCl salt) | Moderate | Low |

| logP (Predicted) | ~2.5 | ~3.0 | ~4.2 |

| Metabolic Stability | High (due to -CF₃) | Moderate | High |

Actividad Biológica

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C11H12F3N·HCl

- Molecular Weight : 253.67 g/mol

- CAS Number : 2169998-41-6

- Physical State : Solid (white to light yellow powder)

- Purity : >98% (GC) .

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may function as an allosteric modulator or antagonist in specific pathways, particularly those involving metabotropic glutamate receptors (mGluRs) and acetylcholinesterase inhibition.

Key Mechanisms:

- mGluR Modulation : The compound has been studied for its effects on mGluR5, which is implicated in anxiety and other neuropsychiatric disorders. It exhibits selective antagonistic properties that may help in managing conditions like anxiety and schizophrenia .

- Cholinergic Activity : It shows potential in inhibiting acetylcholinesterase (AChE), which is beneficial in treating Alzheimer's disease by enhancing cholinergic transmission .

1. Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it demonstrated significantly higher cytotoxicity compared to standard chemotherapeutic agents in FaDu hypopharyngeal tumor cells. The mechanism involves inducing apoptosis through mitochondrial pathways .

2. Neuroprotective Effects

The compound's ability to inhibit AChE suggests a role in neuroprotection, particularly in models of neurodegenerative diseases. Its dual inhibition of AChE and butyrylcholinesterase (BuChE) enhances cognitive function and memory retention .

3. Antimicrobial Properties

Preliminary evaluations indicate that the compound exhibits antibacterial activity against certain strains of bacteria, suggesting potential use as an antimicrobial agent .

Case Studies and Research Findings

A selection of case studies illustrates the compound's diverse biological activities:

Q & A

Q. How should researchers address the lack of toxicity data for this compound in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.